molecular formula C15H13N3O3S2 B8351750 N-[4-(thiazol-2-ylsulfamoyl)-naphthalen-1-yl]acetamide

N-[4-(thiazol-2-ylsulfamoyl)-naphthalen-1-yl]acetamide

Cat. No. B8351750
M. Wt: 347.4 g/mol
InChI Key: WBGZPVBYQRQIKD-UHFFFAOYSA-N
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Patent
US08492403B2

Procedure details

N-[4-(Thiazol-2-ylsulfamoyl)-naphthalen-1-yl]-acetamide (0.48 g, 1.38 mmol) was dissolved in 0.5 M NaOMe (20 ml) and heated at 70° C. for 16 h. After the solvents were evaporated, a 2:1 EtOH:H2O mixture (6 ml) and a few drops of AcOH were added. While stirring the mixture, a precipitate formed which was filtered and dried under vacuum to give 4-amino-naphthalene-1-sulfonic acid thiazol-2-ylamide (0.31 g, 73%). LC/MS (10-99% CH3CN), M/Z: M+1 obs=306.0; tR=2.04 min.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH:20]C(=O)C)=[CH:12][CH:11]=1)(=[O:9])=[O:8]>C[O-].[Na+]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH2:20])=[CH:12][CH:11]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=C(C2=CC=CC=C12)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
While stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvents were evaporated
ADDITION
Type
ADDITION
Details
a 2:1 EtOH:H2O mixture (6 ml) and a few drops of AcOH were added
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=C(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.